molecular formula C17H20O4 B5868006 Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate

Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate

Cat. No.: B5868006
M. Wt: 288.34 g/mol
InChI Key: HMASLWXUKPGTBO-UHFFFAOYSA-N
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Description

Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxylate ester group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with furan-2-carboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-methanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring may participate in electron transfer reactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxymethyl)furan-2-carboxylate
  • 2-methyl-5-propionylfuran
  • Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate

Uniqueness

Methyl 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxylate is unique due to the presence of both a phenoxy group and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-11(2)14-7-5-12(3)9-16(14)20-10-13-6-8-15(21-13)17(18)19-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMASLWXUKPGTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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